Molecular weight and physicochemical properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
Molecular weight and physicochemical properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
An In-depth Technical Guide to the Molecular and Physicochemical Properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid
Introduction
3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, also known as 3-Bromo-4-fluorocinnamic acid, is a halogenated derivative of cinnamic acid. Cinnamic acids and their derivatives are a class of organic compounds recognized for their significant potential in various scientific fields, including pharmaceuticals and materials science.[1][2] The strategic placement of bromo and fluoro substituents on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery and a valuable building block in organic synthesis.
This guide provides a comprehensive overview of the core molecular attributes and key physicochemical properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. It outlines the essential experimental workflows required for its rigorous characterization, offering field-proven insights into the causality behind methodological choices. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for their work.
Part 1: Core Molecular Attributes
The foundational identity of a chemical compound is established by its fundamental molecular characteristics. These identifiers are critical for regulatory purposes, database searches, and accurate scientific communication.
| Identifier | Value |
| IUPAC Name | 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid[3] |
| Synonym | 3-Bromo-4-fluorocinnamic acid[3] |
| CAS Number | 160434-49-1[3] |
| Molecular Formula | C₉H₆BrFO₂[3] |
| Molecular Weight | 245.047 g/mol [3] |
| InChIKey | ZNIGVADAKXOMQH-UHFFFAOYSA-N[3] |
Part 2: Physicochemical Properties - A Synthetic Overview
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. These parameters are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing appropriate formulation and synthesis protocols. While specific experimental values for this particular derivative are not widely published, this section outlines the key properties and the standard methodologies for their determination, drawing parallels with related cinnamic acid structures.
| Property | Expected Characteristic / Value | Significance |
| Physical Form | Crystalline Solid at Room Temperature | Affects handling, storage, and formulation. |
| Melting Point | Experimentally Determined. Related bromo-cinnamic acids melt >130 °C.[4] | A sharp, defined melting range is a primary indicator of sample purity.[5] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol and DMSO.[6][7] | Crucial for designing reaction conditions, purification methods, and formulations for biological assays. |
| pKa | Experimentally Determined. Predicted to be a weak acid (pKa ≈ 4) based on related structures.[7] | Determines the ionization state of the carboxylic acid group at a given pH, which impacts solubility, membrane permeability, and receptor binding. |
| UV-Vis λmax | Experimentally Determined. Expected to show strong absorbance in the 250-350 nm range due to the extended conjugated system. | Provides a non-destructive method for quantification and can be used to monitor reaction kinetics or purity.[5] |
Part 3: Experimental Characterization Workflow
A robust and logical workflow is essential for the synthesis and validation of a chemical entity. The following section details the self-validating system of protocols necessary to synthesize, purify, and comprehensively characterize 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.
Caption: Workflow for Synthesis and Characterization.
Synthesis and Purity Assessment
1. Synthesis via Knoevenagel Condensation The most common and effective route for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1]
-
Rationale: This reaction provides a reliable method for forming the carbon-carbon double bond by reacting an aldehyde (3-bromo-4-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst like piperidine or pyridine.
-
Protocol:
-
Combine 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a cold, dilute HCl solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the chemical purity of synthesized compounds.[8]
-
Rationale: A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and potential (Z)-isomer impurities. The peak area percentage of the main peak provides a quantitative measure of purity.
-
Protocol:
-
Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution into an HPLC system equipped with a C18 column and a UV detector.
-
Run a gradient elution method (e.g., from 30% to 90% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Monitor the chromatogram at the compound's λmax. Purity is determined by integrating the peak areas. A purity level of >98% is typically desired for further studies.
-
Physicochemical Characterization Protocols
1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.[5]
-
Methodology:
-
Place a small, dry sample of the purified compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. A narrow range (e.g., < 2 °C) signifies high purity.
-
2. Solubility Assessment (Shake-Flask Method)
-
Objective: To quantitatively determine the solubility of the compound in relevant solvents.[6]
-
Methodology:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC. The result is reported in units like mg/mL or µM.
-
3. pKa Determination (Potentiometric Titration)
-
Objective: To measure the acid dissociation constant (pKa) of the carboxylic acid group.[6]
-
Methodology:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).
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Part 4: Conclusion
3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid is a compound with significant potential, stemming from the unique physicochemical contributions of its halogenated phenyl ring and acrylic acid moiety. A thorough characterization, following a rigorous and logical experimental workflow as outlined in this guide, is the cornerstone of its successful application in research and development. The data derived from these protocols not only confirms the identity and purity of the molecule but also provides the critical insights necessary for its advancement in medicinal chemistry, materials science, and beyond.
References
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NextSDS. (2E)-3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid — Chemical Substance Information. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
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